Pyrazolopyrimidine 2 is a heterocyclic compound characterized by the fusion of a pyrazole ring and a pyrimidine ring. This compound is notable for its structural features that include a 1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-ylamine backbone. The presence of various substituents on the rings contributes to its unique chemical properties and biological activities. Spectroscopic analyses, including infrared and nuclear magnetic resonance spectroscopy, have been utilized to elucidate its structure, confirming the absence of certain functional groups and the presence of key signals indicative of its chemical environment .
Pyrazolopyrimidine 2 exhibits significant biological activity, particularly as an inhibitor against various molecular targets. Research indicates that derivatives of Pyrazolopyrimidine compounds have shown promise in:
The synthesis of Pyrazolopyrimidine 2 can be achieved through several methods:
Pyrazolopyrimidine 2 has diverse applications across various fields:
Studies investigating the interactions of Pyrazolopyrimidine 2 with biological macromolecules have revealed insights into its mechanism of action:
Several compounds share structural similarities with Pyrazolopyrimidine 2. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Contains a similar pyrazole-pyrimidine framework | Exhibits distinct antimicrobial activity |
| Pyrazolo[3,4-d]pyrimidine | Different substitution patterns on the rings | Known for potent kinase inhibition |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Contains additional triazole moiety | Potential applications in cancer therapy |
These compounds highlight the diversity within the pyrazolopyrimidine family while underscoring Pyrazolopyrimidine 2's unique structural characteristics and biological activities.
The strategic use of β-ketonitrile precursors remains foundational for constructing pyrazolopyrimidine cores. A seminal approach involves reacting 5-aminopyrazole-4-carboxylate derivatives with urea or thiourea under reflux conditions to form pyrazolo[3,4-d]pyrimidin-4(3H)-one scaffolds [3]. This method capitalizes on the nucleophilic character of the pyrazole amino group, which attacks the electrophilic carbonyl carbon of β-ketonitriles. Infrared spectroscopy confirms successful cyclization through the disappearance of the carbonyl stretch at 1700 cm⁻¹ and emergence of C=N vibrations at 1620–1650 cm⁻¹ [1].
Recent adaptations employ potassium thiocyanate and benzoyl chloride in acetone to generate benzoylthioureido intermediates, which undergo base-mediated cyclization to yield 6-thiol-substituted derivatives [3]. Comparative studies show that electron-withdrawing groups on the β-ketonitrile component accelerate cyclization rates by 40–60% compared to electron-donating substituents [3]. Table 1 outlines representative reaction conditions and yields for this methodology.
Table 1: Condensation Reactions Using β-Ketonitrile Derivatives
| Starting Material | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 5-Aminopyrazole-4-carboxylate | Urea | Reflux, 6h | 78 |
| 5-Amino-1-phenylpyrazole | Thiourea | AcOH, 110°C, 8h | 82 |
| 3-Methylpyrazol-5-one | Diethyl malonate | MW, 150°C, 15m | 91 |
Multicomponent [3+3] annulation strategies have emerged as powerful tools for assembling functionalized pyrazolopyrimidines. A three-component reaction sequence combines arylazodiaminopyrazoles with enaminodisulfones in glacial acetic acid, proceeding through Michael addition and subsequent cyclodehydration [1]. Nuclear magnetic resonance (NMR) studies of the intermediates reveal upfield shifts at δ 5.39 ppm for methylene protons adjacent to sulfonyl groups, confirming successful adduct formation prior to cyclization [1].
Mechanistic investigations demonstrate that electron-deficient enaminones undergo annulation 3.2 times faster than their electron-rich counterparts due to enhanced electrophilicity at the β-carbon [1]. The reaction tolerates diverse substituents including chloro, nitro, and methoxy groups, with complete regioselectivity observed in all reported cases [1]. A notable example synthesizes 6-benzenesulfonyl-7-(4-benzenesulfonylphenyl) derivatives through sequential condensation of disulfone derivatives with arylazodiaminopyrazoles under microwave irradiation [1].
While transition metal catalysis remains underexplored for pyrazolopyrimidine synthesis, preliminary studies indicate potential for cross-coupling functionalization. Palladium-mediated Suzuki reactions have successfully introduced aryl groups at the C3 position of preformed pyrazolopyrimidine cores, though yields remain moderate (55–68%) compared to traditional methods [3]. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables postsynthetic modification of alkyne-tagged derivatives, providing access to triazole-conjugated analogs with enhanced solubility profiles [3].
Microwave irradiation has revolutionized pyrazolopyrimidine synthesis by enabling radical-mediated pathways under controlled conditions. A breakthrough protocol achieves complete conversion of α-bromoketones to 2-(phenylsulfonyl)ethan-1-one derivatives in 15 minutes using 400W microwaves, compared to 7 hours under conventional heating [1]. Time-resolved ESR spectroscopy identifies sulfonyl radicals as key intermediates that initiate chain propagation, with radical lifetimes extending to 850ms under pressurized conditions [1].
Comparative studies between thermal and microwave methods reveal dramatic yield improvements (Table 2), particularly for electron-poor substrates where dielectric heating prevents side reactions. The technique proves indispensable for synthesizing sterically hindered derivatives, achieving 94% yield for tetra-ortho-substituted compounds versus 23% via classical heating [1].
Table 2: Microwave vs Thermal Synthesis Performance
| Parameter | Microwave Method | Thermal Method |
|---|---|---|
| Average Reaction Time | 18 minutes | 7.2 hours |
| Typical Yield Range | 85–94% | 62–78% |
| Energy Consumption | 0.8 kWh/mol | 4.3 kWh/mol |
Ionic liquids demonstrate remarkable potential as recyclable reaction media for pyrazolopyrimidine synthesis. A choline chloride-urea deep eutectic solvent facilitates Knoevenagel condensations between 3-methyl-1H-pyrazol-5(4H)-one and 4-dimethylaminobenzaldehyde at room temperature, achieving 89% conversion without byproducts [2]. The ionic liquid's dual hydrogen-bond donor/acceptor properties stabilize transition states while suppressing resinification. After product extraction with ethyl acetate, the solvent system retains 92% activity through five reuse cycles [2].
High-speed ball milling enables solvent-free assembly of pyrazolopyrimidine scaffolds through solid-state mechanochemistry. A one-pot protocol combines aldehydes, 2-hydroxysuccinonitrile, and benzamidine hydrochloride in the presence of alumina-supported sodium acetate, achieving 87% yield after 45 minutes of milling [3]. X-ray powder diffraction analysis confirms complete consumption of starting materials, with particle size reduction to <5μm enhancing reaction homogeneity. This approach eliminates volatile organic solvent use while reducing energy input by 73% compared to solution-phase methods [3].
Multinuclear nuclear magnetic resonance spectroscopy represents the cornerstone technique for elucidating the structural features and electronic environment of Pyrazolopyrimidine 2. Both proton and carbon-13 nuclear magnetic resonance spectroscopies provide complementary information essential for complete structural characterization of this heterocyclic compound.
The proton nuclear magnetic resonance analysis of Pyrazolopyrimidine 2 reveals distinct chemical shift patterns characteristic of the pyrazolopyrimidine framework [1]. The heterocyclic protons typically exhibit downfield chemical shifts due to the deshielding effects of the electron-withdrawing nitrogen atoms within the fused ring system. The aromatic proton signals generally appear in the region between 7.0 and 8.5 parts per million, with the pyrimidine protons characteristically appearing as singlets due to the absence of vicinal coupling [2].
Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information regarding the electronic environment of carbon atoms within the pyrazolopyrimidine core. The carbon atoms adjacent to nitrogen centers exhibit characteristic downfield shifts, with quaternary carbons typically appearing between 145-165 parts per million [1]. The carbonyl carbon, when present in derivatives, resonates at approximately 164-169 parts per million, consistent with amide or imine functionality [1].
Two-dimensional nuclear magnetic resonance techniques, particularly heteronuclear multiple quantum coherence and heteronuclear multiple bond correlation experiments, prove invaluable for complete assignment of complex pyrazolopyrimidine structures [2]. These experiments establish connectivity patterns between proton and carbon atoms, enabling unambiguous structural determination. The heteronuclear multiple quantum coherence experiment reveals direct carbon-hydrogen connectivities, while heteronuclear multiple bond correlation provides long-range coupling information essential for confirming the heterocyclic framework [2].
Nitrogen-15 nuclear magnetic resonance spectroscopy, though less commonly employed due to sensitivity limitations, offers direct information about the nitrogen environments within the pyrazolopyrimidine system [3]. The pyrazole nitrogen atoms typically exhibit chemical shifts distinct from pyrimidine nitrogens, providing valuable information for tautomeric assignments and protonation studies.
Advanced techniques such as nuclear Overhauser enhancement spectroscopy provide spatial proximity information crucial for conformational analysis [4]. Long-range nuclear Overhauser enhancement correlations have been successfully employed to determine interproton distances exceeding six angstroms in related pyrazolopyrimidine systems, demonstrating the sensitivity of these techniques for structural analysis [4].
The application of variable-temperature nuclear magnetic resonance experiments enables investigation of dynamic processes, including conformational interconversion and tautomerism [5]. These studies reveal activation barriers for molecular motions and provide insights into the relative stability of different conformational states.
X-ray crystallographic analysis provides the most definitive structural information for Pyrazolopyrimidine 2, yielding precise atomic coordinates and intermolecular interaction patterns. Crystallographic studies reveal the planarity of the pyrazolopyrimidine core system, with typical deviations from planarity being minimal [6]. The fused bicyclic system exhibits characteristic bond lengths and angles that reflect the aromatic character of both constituent rings.
The pyrazolopyrimidine moiety demonstrates planar geometry with substituents either lying within the same plane or adopting specific orientations dictated by steric and electronic factors [6]. Substituent groups, particularly aromatic systems, often exhibit significant rotation relative to the core heterocycle, with dihedral angles typically ranging from 70-80 degrees [6]. This conformational preference minimizes steric interactions while maintaining favorable electronic overlap.
Intermolecular interactions play crucial roles in crystal packing arrangements. Hydrogen bonding patterns, including classical nitrogen-hydrogen to nitrogen interactions and carbon-hydrogen to pi-electron system contacts, contribute significantly to crystal stability [6]. The analysis of Hirshfeld surfaces reveals that hydrogen-hydrogen contacts comprise approximately 47% of intermolecular interactions, while nitrogen-hydrogen contacts account for approximately 18% of the total surface interactions [6].
Crystallographic data frequently reveal the presence of pi-pi stacking interactions between parallel aromatic rings, with centroid-to-centroid distances typically ranging from 3.8 to 4.0 angstroms [6]. These interactions contribute significantly to the overall crystal packing energy and influence the physical properties of the crystalline material.
High-resolution X-ray crystallographic studies enable electron density analysis, providing insights into bonding characteristics and charge distribution within the molecule [7] [8]. Co-crystallization studies with target proteins reveal binding modes and intermolecular interactions crucial for understanding biological activity. Crystal structures of pyrazolopyrimidine-protein complexes demonstrate specific hydrogen bonding patterns and hydrophobic interactions that determine binding affinity and selectivity [9] [10].
Fragment-based crystallographic screening approaches have proven particularly valuable for identifying optimal binding conformations and guiding structure-based drug design efforts [11]. These studies reveal how different substituents influence binding geometry and provide rational frameworks for optimization strategies.
Mass spectrometry provides essential information regarding molecular weight confirmation and fragmentation pathways characteristic of Pyrazolopyrimidine 2. The molecular ion peak typically appears with moderate to high intensity, depending on the specific substitution pattern and ionization method employed [12].
Characteristic fragmentation patterns involve sequential loss of substituent groups followed by decomposition of the heterocyclic framework [12]. The pyrazolopyrimidine core demonstrates relatively high stability under electron impact conditions, with fragmentation typically initiated at substituent positions rather than within the fused ring system itself.
The fragmentation process commonly begins with the loss of alkyl substituents or functional groups attached to the pyrimidine ring [13]. This is followed by further decomposition involving ring opening and nitrogen loss, ultimately leading to smaller aromatic fragments. The relative intensities of fragment ions provide valuable information regarding the stability and preferred fragmentation pathways of different structural components.
Tandem mass spectrometry experiments enable detailed characterization of fragmentation mechanisms through collision-induced dissociation studies [13]. These experiments reveal the energy requirements for specific bond cleavages and provide insights into the relative stability of different molecular regions.
High-resolution mass spectrometry facilitates accurate mass determination and elemental composition assignment for both molecular ions and fragment species [4]. This information proves crucial for confirming proposed structures and identifying unexpected products or impurities.
Mass spectrometric analysis of covalent protein-inhibitor complexes provides direct evidence for covalent bond formation and enables characterization of modified amino acid residues [13]. These studies confirm the covalent nature of certain pyrazolopyrimidine-protein interactions and provide mechanistic insights into the binding process.
Computational approaches utilizing density functional theory calculations provide powerful tools for predicting and interpreting spectroscopic properties of Pyrazolopyrimidine 2. These calculations enable correlation between experimental spectral data and theoretical predictions, facilitating structural assignments and mechanistic understanding [14] [15].
Geometry optimization calculations using hybrid functionals such as Becke three-parameter Lee-Yang-Parr with extended basis sets accurately reproduce experimental bond lengths and angles observed in crystallographic studies [16]. The optimized geometries serve as starting points for spectroscopic property calculations and provide insights into preferred conformational states.
Nuclear magnetic resonance chemical shift calculations using gauge-independent atomic orbital methods demonstrate excellent agreement with experimental data [5]. These calculations prove particularly valuable for distinguishing between possible tautomeric forms and assigning ambiguous resonances in complex spectra. Calculated fluorine-19 chemical shifts for related systems show satisfactory correlation with experimental values when solvent effects are properly accounted for [5].
Vibrational frequency calculations enable assignment of infrared and Raman spectroscopic features through comparison of calculated and experimental frequencies [16]. Harmonic frequency calculations, typically scaled by empirical factors, provide reliable predictions for fundamental vibrational modes and assist in band assignment for complex spectra.
Electronic structure calculations facilitate interpretation of ultraviolet-visible absorption spectra through time-dependent density functional theory approaches [14]. These calculations reveal the electronic transitions responsible for observed absorption bands and provide insights into the electronic properties governing photophysical behavior.
Molecular dynamics simulations enable investigation of conformational flexibility and dynamic processes that influence spectroscopic properties [14]. These simulations reveal the range of accessible conformations and their relative populations, providing context for interpreting temperature-dependent spectroscopic measurements.
Principal component analysis of calculated spectroscopic data enables identification of key structural features responsible for spectral variations [17]. This approach proves particularly valuable for developing structure-spectrum relationships and designing recognition algorithms for automated compound identification.